REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:23](O)=[O:24]>>[Br:1][C:2]1[C:7]([F:8])=[C:6]([CH:5]=[CH:4][C:3]=1[O:9][CH3:10])[CH:23]=[O:24]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1F)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
6.83 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at 80° C. for 1 h under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
The excess trifluoroacetic acid was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 7.5-8.0 by addition of saturated aqueous potassium carbonate (˜100 mL)
|
Type
|
CUSTOM
|
Details
|
The white solid that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to give I-30 which
|
Type
|
CUSTOM
|
Details
|
was used without additional purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=O)C=CC1OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |